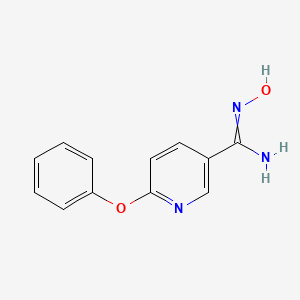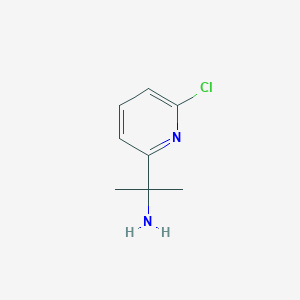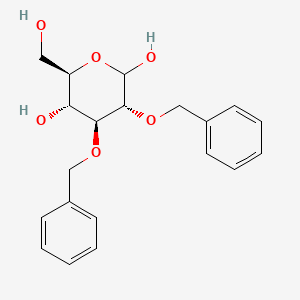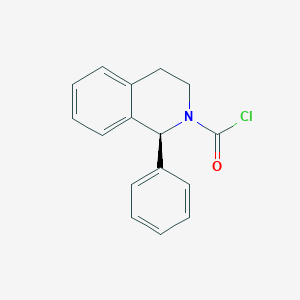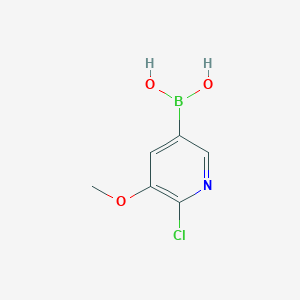
(6-Chloro-5-methoxypyridin-3-yl)boronic acid
Vue d'ensemble
Description
The compound “(6-Chloro-5-methoxypyridin-3-yl)boronic acid” has a CAS Number of 1548827-73-1 . It has a molecular weight of 187.39 and its IUPAC name is 6-chloro-5-methoxy-3-pyridinylboronic acid . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The InChI code for “(6-Chloro-5-methoxypyridin-3-yl)boronic acid” is 1S/C6H7BClNO3/c1-12-5-2-4 (7 (10)11)3-9-6 (5)8/h2-3,10-11H,1H3 . The InChI key is OJBRJRLOQQAEOJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(6-Chloro-5-methoxypyridin-3-yl)boronic acid” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
PET Radioligand Synthesis : A study by Gao, Wang, and Zheng (2016) described the synthesis of a PET radioligand using 5-(chloropyridin-3-yl)boronic acid, highlighting its utility in imaging orexin-2 receptor, which is important for understanding neurological processes (Gao, Wang, & Zheng, 2016).
Fluorescence Quenching : Research by Melavanki (2018) focused on fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid in various solvents. This study is crucial for designing sensors based on fluorescent intensity change (Melavanki, 2018).
Sugar Sensing and Diabetes Control : A study by Geethanjali et al. (2017) explored the binding ability of boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid, with sugars in aqueous solutions. This research is pivotal for the development of new sensors for sugar sensing and continuous glucose monitoring, which are essential in diabetes management (Geethanjali et al., 2017).
Synthesis of Novel Halopyridinylboronic Acids : Bouillon et al. (2003) described methods for synthesizing novel halopyridinylboronic acids and esters, demonstrating the potential of these compounds in creating new libraries of pyridines, which have broad applications in pharmaceuticals and materials science (Bouillon et al., 2003).
Fluorescence Quenching in Alcohol Environments : Geethanjali et al. (2015) conducted a study on the fluorescence quenching of boronic acid derivatives in alcohols, providing insights into the photophysical properties of these compounds, which is crucial for understanding their behavior in different environments (Geethanjali et al., 2015).
Formation of Cationic Rhodium Complexes : Nishihara, Nara, and Osakada (2002) reported on the formation of cationic rhodium complexes with tetraarylpentaborates, indicating the potential of boronic acid derivatives in complex formation and catalysis (Nishihara, Nara, & Osakada, 2002).
Application in Boronic Acid Catalysis : Hashimoto, Gálvez, and Maruoka (2015) discovered a new boronic acid catalysis, enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals. This finding opens new avenues in boronic acid chemistry, especially in enantioselective synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
(6-chloro-5-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBRJRLOQQAEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-5-methoxypyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



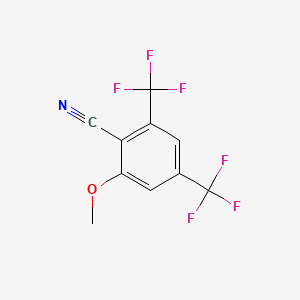
![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)
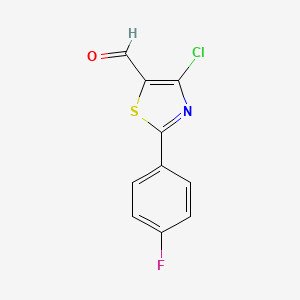
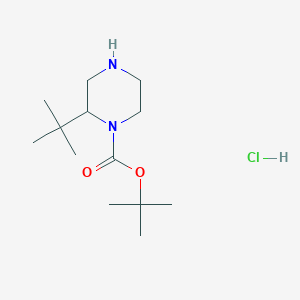
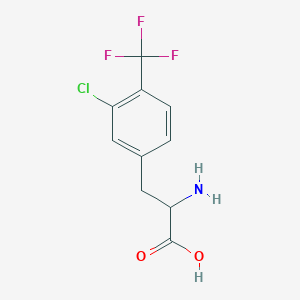
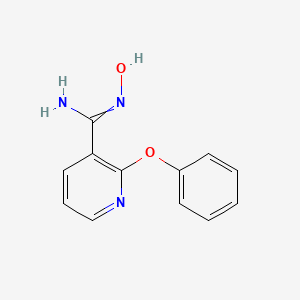
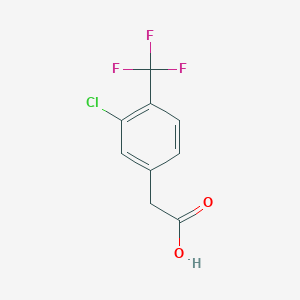
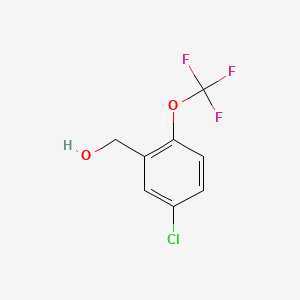
![4-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1425559.png)
![N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425561.png)
